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Introduction
EGFR-IN-7, also known as ORIC-114, is an investigational, orally bioavailable, irreversible

small molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR) and Human

Epidermal Growth Factor Receptor 2 (HER2).[1][2] It is designed to be a brain-penetrant agent

with high selectivity and potency, particularly against tumors harboring EGFR and HER2 exon

20 insertion mutations, as well as other atypical EGFR mutations.[3][4] These mutations are

known oncogenic drivers in various solid tumors, most notably in non-small cell lung cancer

(NSCLC), and are associated with a poor prognosis.[5][6] ORIC-114 is currently being

evaluated in a Phase 1/2 clinical trial (NCT05315700) for patients with advanced solid tumors

with these specific genetic alterations.[3][7]

Mechanism of Action
ORIC-114 functions as an ATP-competitive inhibitor, covalently binding to the cysteine residue

(C797) in the ATP-binding pocket of EGFR and HER2.[5] This irreversible binding blocks the

autophosphorylation of the receptor, thereby inhibiting the initiation of downstream signaling

cascades that are crucial for tumor cell proliferation, survival, and metastasis.[2] The primary

signaling pathways attenuated by ORIC-114 are the RAS-RAF-MEK-ERK (MAPK) pathway,

which is central to cell proliferation, and the PI3K-AKT-mTOR pathway, a major regulator of cell

survival and anti-apoptotic signals.[2] Its ability to cross the blood-brain barrier makes it a
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promising candidate for treating central nervous system (CNS) metastases, a common

complication in patients with EGFR-mutated NSCLC.[4]

Signaling and Experimental Workflow Diagrams
To visually represent the mechanism of action and experimental evaluation of ORIC-114, the

following diagrams are provided in DOT language.
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Caption: EGFR/HER2 signaling pathways and the inhibitory action of ORIC-114.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.researchgate.net/publication/352918511_Abstract_1466_ORIC-114_a_brain_penetrant_orally_bioavailable_irreversible_inhibitor_selectively_targets_EGFR_and_HER2_exon20_insertion_mutants_and_regresses_intracranial_NSCLC_xenograft_tumors
https://www.benchchem.com/product/b15573182?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15573182?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


In Vitro Evaluation

In Vivo Evaluation

Clinical Evaluation

Biochemical Assays
(Kinase Activity - IC50)

Cell-Based Assays
(Cell Viability - EC50, pEGFR)

Confirms Cellular Potency

Kinome Selectivity
(KINOMEscan)

Assesses Off-Target Effects

Patient-Derived Xenografts (PDX)
(Subcutaneous)

Guides In Vivo Studies

Intracranial Tumor Models
(CNS Efficacy)

Evaluates CNS Activity

Pharmacokinetics
(ADME)

Informs Dosing

Phase 1/2 Clinical Trial
(NCT05315700)

(Safety, RP2D, Efficacy)

Translates to Human Trials

Click to download full resolution via product page

Caption: Preclinical to clinical evaluation workflow for ORIC-114.
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Quantitative Data Summary
The following tables summarize the in vitro potency and in vivo efficacy of ORIC-114 from

preclinical studies.

Table 1: In Vitro Cellular Potency (EC50, nM) of ORIC-114
Against Various EGFR Mutations

EGFR Mutation
Class

Representative
Mutations

ORIC-114 EC50
(nM)

Comparator EC50
(nM)

Exon 20 Insertions D770_N771insSVD
Sub-nanomolar to low

nanomolar
-

A763_V764insFQEA
Sub-nanomolar to low

nanomolar
-

V769_D770insASV
Sub-nanomolar to low

nanomolar
-

Atypical PACC G719S Low nanomolar -

L861Q Low nanomolar -

Classical del19 Low nanomolar -

L858R Low nanomolar -

Wild-Type WT
High nanomolar (less

potent)
-

Data compiled from preclinical poster presentations. Specific EC50 values vary by individual

mutation within a class.[1][2]

Table 2: In Vivo Efficacy of ORIC-114 in Xenograft
Models
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Model Type
Cancer
Type

EGFR
Mutation

ORIC-114
Dose

Tumor
Growth
Inhibition
(%)

Notes

Subcutaneou

s PDX
NSCLC

Exon 20

Insertion

2-4 mg/kg,

PO, QD
>90%

Superior

efficacy

compared to

other EGFR

inhibitors.[2]

[8]

Subcutaneou

s CDX
NSCLC

Complex

Atypical

Mutant

Not specified

100%

regressions

(all CR)

Demonstrate

s potent

activity

against

complex

mutations.[9]

Intracranial NSCLC
del19 (PC9-

luc)

2.5 mg/kg,

PO, QD

Significant

regressions

Superior

efficacy

compared to

mobocertinib

and

osimertinib.

[1]

PDX: Patient-Derived Xenograft; CDX: Cell Line-Derived Xenograft; PO: Per os (by mouth);

QD: Quaque die (once a day); CR: Complete Response.

Experimental Protocols
In Vitro Cell Viability Assay

Objective: To determine the half-maximal effective concentration (EC50) of ORIC-114 in

inhibiting the proliferation of cancer cells with various EGFR mutations.

Cell Lines: BaF3 murine pro-B cells engineered to express various human EGFR mutations

(e.g., exon 20 insertions, atypical mutations, classical mutations, and wild-type).[1][2]
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Methodology:

Cells are seeded in 96-well or 384-well plates.

A serial dilution of ORIC-114 (and comparator compounds) is prepared and added to the

cells. A vehicle control (e.g., DMSO) is also included.

Plates are incubated for 72 hours.[1][2]

Cell viability is assessed using a luminescent-based assay, such as CellTiter-Glo®

(Promega), which measures ATP levels as an indicator of metabolically active cells.[1][2]

Luminescence is read using a plate reader.

Data are normalized to the vehicle control, and EC50 values are calculated using a non-

linear regression analysis.

EGFR Phosphorylation Assay
Objective: To measure the direct inhibitory effect of ORIC-114 on EGFR

autophosphorylation.

Cell Lines: BaF3 cells expressing specific EGFR exon 20 mutations.[2]

Methodology:

Cells are treated with varying concentrations of ORIC-114 for 1 hour.[2]

Following treatment, cells are lysed to extract proteins.

The levels of phosphorylated EGFR (pEGFR) in the cell lysates are quantified using a

Meso Scale Discovery (MSD) ELISA.[2]

Data are analyzed to determine the concentration of ORIC-114 required to inhibit EGFR

phosphorylation.

In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of ORIC-114 in a living organism.
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Animal Models: Immunocompromised mice (e.g., nude or NSG mice).

Tumor Implantation:

Subcutaneous Models: Patient-derived xenograft (PDX) fragments or cancer cell lines are

implanted subcutaneously into the flanks of the mice.[2][8]

Intracranial Models: Luciferase-tagged cancer cells (e.g., PC9-luc) are stereotactically

injected into the brains of the mice.[1][8]

Treatment Protocol:

Once tumors reach a palpable size, mice are randomized into treatment and control

groups.

ORIC-114 is administered orally (PO) once daily (QD) at specified doses (e.g., 2-4 mg/kg).

[2][8] A vehicle control is administered to the control group.

Tumor volume is measured regularly using calipers for subcutaneous models.[2]

For intracranial models, tumor burden is monitored by measuring bioluminescence using

an in vivo imaging system.[1][8]

Animal body weight and general health are monitored throughout the study.

At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g.,

measuring pEGFR levels).

Kinome Selectivity Profiling
Objective: To assess the selectivity of ORIC-114 against a broad panel of human kinases to

identify potential off-target effects.

Methodology:

The KINOMEscan™ platform is utilized, which employs a competition binding assay.[2]
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ORIC-114 is tested at a specific concentration (e.g., 1 µM) against a large panel of

kinases (e.g., 468 kinases).[2]

The results indicate the percentage of binding of each kinase to an immobilized ligand in

the presence of ORIC-114. A low percentage of binding suggests strong inhibition by the

compound.

The data are often visualized on a kinome tree to provide a global view of selectivity.[2]

Conclusion
EGFR-IN-7 (ORIC-114) has demonstrated significant potential as a therapeutic agent for solid

tumors driven by EGFR and HER2 mutations, particularly the challenging exon 20 insertion

mutations. Its high potency, selectivity, and brain-penetrant properties observed in preclinical

studies are promising.[10] The ongoing clinical evaluation will be crucial in determining its

safety and efficacy profile in patients, with the potential to address a significant unmet medical

need in this population, including those with CNS metastases.[9][11]

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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